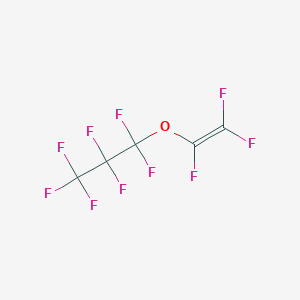
Heptafluoropropyl trifluorovinyl ether
Overview
Description
Preparation Methods
Heptafluoropropyl trifluorovinyl ether can be synthesized through various methods. One common synthetic route involves the reaction of hexafluoropropylene oxide with a suitable base, followed by the addition of a vinyl ether . The reaction conditions typically include an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions under similar conditions, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
Heptafluoropropyl trifluorovinyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with secondary amines such as diethylamine, dibutylamine, pyrrolidine, piperidine, and morpholine to form N,N-dialkyl derivatives.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of different fluorinated products.
Common reagents used in these reactions include secondary amines and other nucleophiles, with reaction conditions often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions are typically fluorinated derivatives with enhanced chemical stability .
Scientific Research Applications
Heptafluoropropyl trifluorovinyl ether has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which perfluoropropoxyethylene exerts its effects is primarily related to its strong carbon-fluorine bonds, which confer exceptional chemical and thermal stability . These bonds make the compound highly resistant to degradation and reactive under specific conditions. The molecular targets and pathways involved in its action are largely related to its interactions with other fluorinated compounds and its ability to form stable derivatives .
Comparison with Similar Compounds
Heptafluoropropyl trifluorovinyl ether can be compared with other similar compounds, such as:
Perfluoropolyether (PFPE): Both compounds share similar properties, including chemical and thermal stability, but perfluoropropoxyethylene is often used as a monomer, while PFPEs are typically used as lubricants and in other industrial applications.
Perfluorobutanesulfonate (PFBS): While PFBS is used as a surfactant and in other applications, perfluoropropoxyethylene’s primary use is in the synthesis of fluorinated polymers.
The uniqueness of perfluoropropoxyethylene lies in its ability to form stable fluorinated derivatives, making it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXKESCWFMPTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70087-25-1 | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70087-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061826 | |
| Record name | Perfluoropropyl trifluorovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1623-05-8 | |
| Record name | 1,1,1,2,2,3,3-Heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro(propyl vinyl ether) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropropyl trifluorovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3-heptafluoro-3-[(trifluorovinyl)oxy]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO(PROPYL VINYL ETHER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73R080E9WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Perfluoropropoxyethylene primarily used for in current research?
A1: Based on the provided abstracts, Perfluoropropoxyethylene is primarily explored as a reagent for synthesizing partly-fluorinated ethers. [, ] These ethers are of interest due to their potential applications as non-flammable substances, lubricants, and components in secondary heat transfer systems. [, ]
Q2: What is a notable characteristic of Perfluoropropoxyethylene in chemical reactions?
A2: Research suggests that Perfluoropropoxyethylene reacts readily with aliphatic alcohols. [] This reaction offers a facile route to synthesize partly-fluorinated ethers, highlighting its potential use in organic synthesis.
Q3: Are there any specific advantages of the ethers synthesized using Perfluoropropoxyethylene?
A3: While specific data on the resulting ethers isn't provided in the abstracts, research highlights the desirable properties of perfluorinated dialkyl ethers. These include non-flammability, excellent thermal and oxidative stability, low melting points, and favorable temperature-viscosity characteristics. [] It's plausible that ethers synthesized using Perfluoropropoxyethylene could exhibit some of these beneficial properties, but further research is needed to confirm this.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


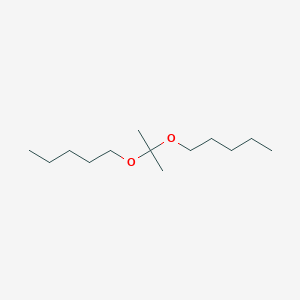
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)
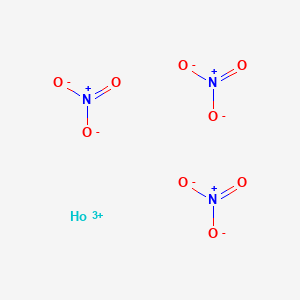

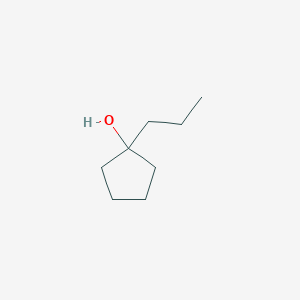
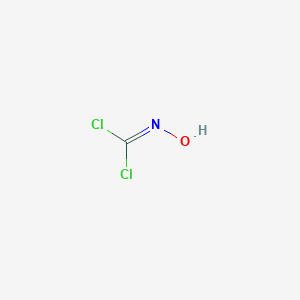

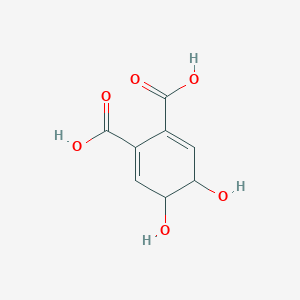


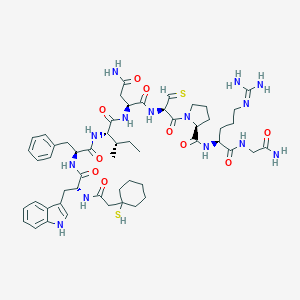

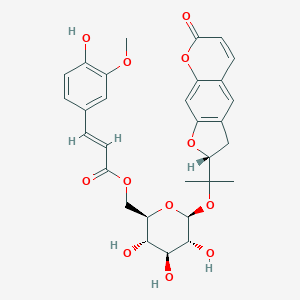
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
